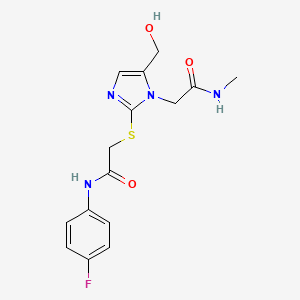

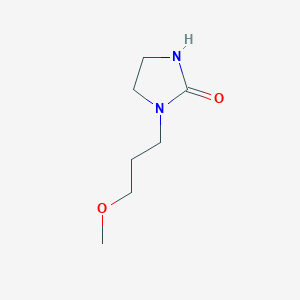

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound that has gained significant attention in scientific research for its potential therapeutic properties. MTA is a derivative of nicotinamide, which is an essential nutrient and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). In

Scientific Research Applications

Corrosion Inhibition

A class of nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, has been synthesized and investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These studies reveal that such derivatives can significantly inhibit corrosion, highlighting their potential in materials science and engineering applications to protect metals from corrosion in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).

Solubility and Transdermal Permeation

Research on nicotinamide has shown its ability to augment the solubility of poorly water-soluble molecules, acting as a hydrotrope. A study investigated the effect of nicotinamide on the transdermal permeation of parabens, used as preservatives, which could have implications for pharmaceutical formulations and cosmetic products to enhance the delivery of active ingredients through the skin (Nicoli et al., 2008).

Substrate Recognition in Enzymatic Reactions

The structural basis of substrate recognition by human nicotinamide N-methyltransferase (NNMT) has been studied to understand how NNMT interacts with nicotinamide and other substrates. This enzyme plays a significant role in metabolic pathways, and its study could contribute to developing treatments for diseases where NNMT is overexpressed, such as certain cancers and metabolic disorders (Peng et al., 2011).

Lipophilicity and Drug Design

The lipophilicity of nicotinic acid derivatives has been investigated, providing valuable data for drug design and pharmacological studies. Understanding the lipophilicity of these compounds can aid in predicting their behavior in biological systems, which is crucial for the development of new drugs and therapeutic agents (Pyka & Klimczok, 2005).

properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-9-5-7-20-12(9)11(17)8-16-13(18)10-4-3-6-15-14(10)19-2/h3-7,11,17H,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFBNJZIOILIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=C(N=CC=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

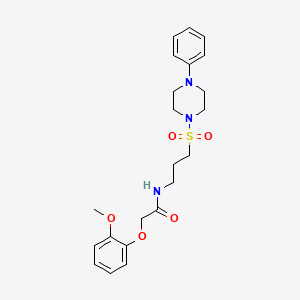

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2774797.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774799.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)

![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)

![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)

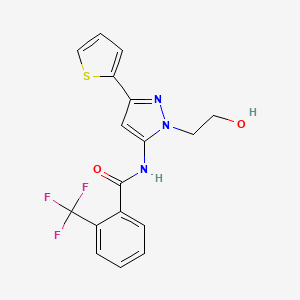

![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)

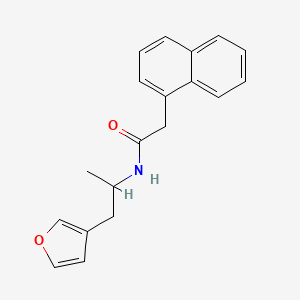

![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)